An In-Depth Technical Guide on the Core Properties of 4-Acetyl-1-benzyl-2-methylimidazole
An In-Depth Technical Guide on the Core Properties of 4-Acetyl-1-benzyl-2-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 4-Acetyl-1-benzyl-2-methylimidazole, also known by its systematic name, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous compounds and established synthetic routes to provide a predictive and practical resource for researchers.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem CID: 11615368[1] |
| Molecular Weight | 200.24 g/mol | PubChem CID: 11615368[1] |
| IUPAC Name | 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanone | |
| Synonyms | 5-Acetyl-1-benzylimidazole, 1-benzyl-5-acetyl-1H-imidazole | PubChem CID: 11615368[1] |
Note: Experimental values for melting point, boiling point, solubility, and pKa are not currently available in the public domain.
Synthesis and Experimental Protocols
The synthesis of 4-Acetyl-1-benzyl-2-methylimidazole can be approached through a multi-step process. A plausible synthetic pathway involves the benzylation of a suitable imidazole precursor followed by the introduction of the acetyl group.
Synthesis of the Precursor: 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde
A key intermediate for the synthesis is 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde.
Methodology: To a mixture of 4-formyl-2-methylimidazole (18.1 g, 0.16 mol) and potassium carbonate (45.0 g, 0.33 mol) in dimethylformamide (DMF, 100 ml) at 0°C, benzyl bromide (21.4 ml, 0.18 mol) is added carefully. The reaction mixture is allowed to warm to ambient temperature. Subsequently, the mixture is partitioned between ethyl acetate (EtOAc) and a saturated aqueous sodium hydrogen carbonate solution. The organic phase is separated, dried, and the solvent is removed by evaporation to yield the crude product as a mixture of regioisomers.[2]
Proposed Synthesis of 4-Acetyl-1-benzyl-2-methylimidazole
A potential route to the final compound involves a Grignard reaction on the aldehyde precursor, followed by oxidation of the resulting secondary alcohol.
Step 1: Grignard Reaction to form 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol
This step would involve the reaction of 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).
General Protocol (Adapted from similar Grignard reactions): A solution of 1-benzyl-2-methyl-1H-imidazole-4-carbaldehyde in a dry, aprotic solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) is cooled in an ice bath. A solution of methylmagnesium bromide in the same solvent is then added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred at a low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the organic layer is dried and concentrated.[3][4]
Step 2: Oxidation to 4-Acetyl-1-benzyl-2-methylimidazole
The secondary alcohol obtained from the Grignard reaction is then oxidized to the corresponding ketone.
General Protocol (Adapted from similar alcohol oxidations): The alcohol, 1-(1-benzyl-2-methyl-1H-imidazol-4-yl)ethanol, is dissolved in a suitable solvent such as dichloromethane or acetone. An oxidizing agent, for instance, manganese dioxide (MnO₂) or a chromium-based reagent like pyridinium chlorochromate (PCC), is added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by thin-layer chromatography). The solid byproducts are then filtered off, and the solvent is evaporated to yield the crude product, which can be further purified by column chromatography.[5]
Potential Biological Activity
Direct pharmacological studies on 4-Acetyl-1-benzyl-2-methylimidazole are not currently documented. However, the benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of numerous pharmacologically active compounds.[6] Derivatives of benzimidazole have demonstrated a wide array of biological activities, including:
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Anti-inflammatory and Analgesic Effects: Many benzimidazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[6]
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Antimicrobial and Antifungal Activity: The benzimidazole core is found in several antimicrobial and antifungal agents.[7][8]
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Anticancer Properties: Certain substituted benzimidazoles have been investigated for their potential as anticancer agents, although the activity can be highly dependent on the specific substitution pattern.[7][8] For instance, a similar compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, was synthesized and screened for anticancer activities but was found to be inactive.[7][8]
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Antiviral Activity: Some benzimidazole derivatives have shown promise as antiviral agents. For example, 5-acetyl-2-arylbenzimidazoles have been identified as effective against the Bovine Viral Diarrhea virus (BVDV).[6]
Given these general activities of the benzimidazole class, it is plausible that 4-Acetyl-1-benzyl-2-methylimidazole could be a candidate for screening in various biological assays to determine its specific pharmacological profile.
Visualizations
To aid in the understanding of the synthetic pathway, the following workflow diagram is provided.
Caption: Synthetic pathway for 4-Acetyl-1-benzyl-2-methylimidazole.
Conclusion
4-Acetyl-1-benzyl-2-methylimidazole is a compound of interest within the broader class of biologically active benzimidazoles. While direct experimental data on its properties and activity are scarce, this guide provides a foundational understanding based on its chemical structure, plausible synthetic routes, and the known pharmacology of related compounds. The detailed experimental protocols, adapted from established methods, offer a practical starting point for the synthesis and subsequent investigation of this molecule. Further research is warranted to fully characterize its physicochemical properties and to explore its potential therapeutic applications.
References
- 1. 1-(1-Benzyl-1H-imidazol-5-yl)ethan-1-one | C12H12N2O | CID 11615368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 4. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

